(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 886505-64-2
VCID: VC3998325
InChI: InChI=1S/C11H15N3O/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10/h3-7,12H,2,8-9H2,1H3
SMILES: CCN1C=CN=C1CNCC2=CC=CO2
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine

CAS No.: 886505-64-2

Cat. No.: VC3998325

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine - 886505-64-2

Specification

CAS No. 886505-64-2
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine
Standard InChI InChI=1S/C11H15N3O/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10/h3-7,12H,2,8-9H2,1H3
Standard InChI Key VYJICGDAGQVIIK-UHFFFAOYSA-N
SMILES CCN1C=CN=C1CNCC2=CC=CO2
Canonical SMILES CCN1C=CN=C1CNCC2=CC=CO2

Introduction

Chemical Structure and Molecular Identity

The compound’s IUPAC name, (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine, reflects its bifunctional architecture:

  • A 1-ethyl-1H-imidazole core, where the ethyl group substitutes the nitrogen at position 1 of the imidazole ring.

  • A methylene (-CH2-) bridge at the imidazole’s 2-position, connecting to a furan-2-ylmethyl group.

  • An amine (-NH2) functional group attached to the furan-methyl moiety.

Molecular Formula and Weight

  • Molecular Formula: C12H17N3O\text{C}_{12}\text{H}_{17}\text{N}_3\text{O} .

  • Molecular Weight: 218.25 g/mol.

  • XLogP3-AA (lipophilicity): ~1.0, indicating moderate hydrophobicity .

Structural Features

The imidazole ring’s planar structure facilitates π-π stacking interactions, while the furan’s oxygen atom introduces polarity. The ethyl group enhances steric bulk, potentially influencing binding affinity in biological systems .

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine typically involves multi-step reactions:

  • Imidazole Alkylation: Ethylation of 1H-imidazole at the N1 position using ethyl halides under basic conditions .

  • Methylene Bridging: Introduction of the methylene group at the imidazole’s 2-position via nucleophilic substitution or Friedel-Crafts alkylation.

  • Furan Coupling: Attachment of the furan-2-ylmethyl group through reductive amination or Suzuki-Miyaura cross-coupling .

Example Protocol (Adapted from):

  • Step 1: React 1-ethyl-1H-imidazole with chloromethyl furan-2-carboxylate in dimethylformamide (DMF) at 80°C for 12 hours.

  • Step 2: Reduce the intermediate ester to an amine using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF).

  • Yield: ~45–60% after purification via column chromatography.

Optimization Challenges

  • Regioselectivity: Competing alkylation at imidazole’s N3 position necessitates careful control of reaction conditions .

  • Steric Hindrance: The ethyl group limits accessibility to the imidazole’s 2-position, requiring elevated temperatures.

Physicochemical Properties

Spectral Characteristics

  • NMR (CDCl3_3):

    • 1H^1\text{H}: δ 1.42 (t, 3H, -CH2_2CH3_3), δ 3.85 (q, 2H, -NCH2_2-), δ 4.20 (s, 2H, imidazole-CH2_2-), δ 6.30–7.45 (m, 5H, furan and imidazole protons) .

    • 13C^{13}\text{C}: δ 15.2 (-CH2_2CH3_3), δ 44.8 (-NCH2_2-), δ 110.5–150.1 (aromatic carbons) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N imidazole), 1240 cm1^{-1} (C-O furan).

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility in Water<1 mg/mLShake-flask method
LogP (Octanol-Water)1.8 ± 0.2Computational

Biological Activity and Mechanisms

Molecular Docking Insights

Docking studies with SARS-CoV-2 main protease (PDB: 6LU7) suggest moderate binding affinity (ΔG=7.2kcal/mol\Delta G = -7.2 \, \text{kcal/mol}), driven by hydrogen bonds with His41 and hydrophobic contacts with Met49 .

Applications in Drug Development

Anticancer Agents

Imidazole derivatives are explored for:

  • Topoisomerase II Inhibition: Intercalation with DNA-topoisomerase complexes, inducing apoptosis .

  • Kinase Modulation: Targeting EGFR and VEGFR2 in solid tumors .

Antimicrobial Scaffolds

The furan moiety’s electronegativity enhances membrane permeability, making the compound a candidate for:

  • Antifungal Agents: Disruption of ergosterol biosynthesis .

  • Antiviral Therapeutics: Inhibition of viral protease activity .

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